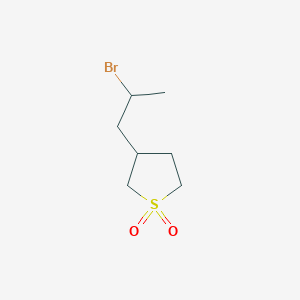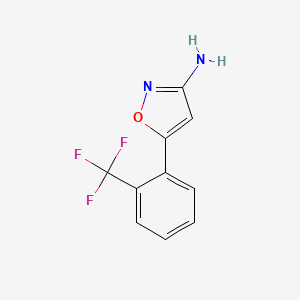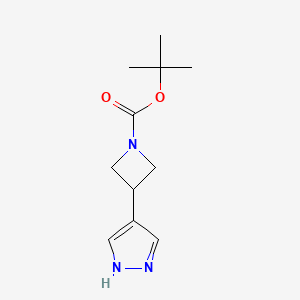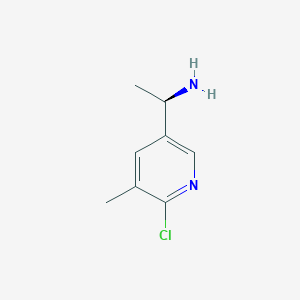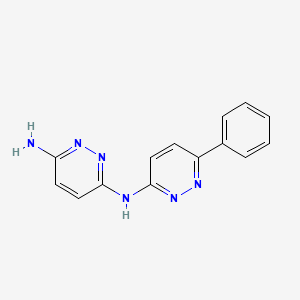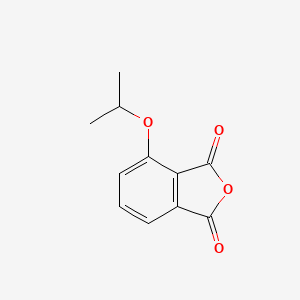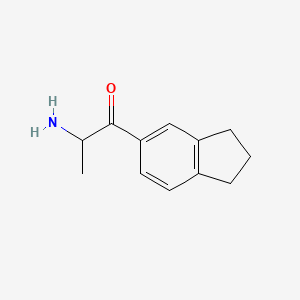
2,2,3-Trimethyl-4-phenylbut-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid is an organic compound characterized by its unique structure, which includes a phenyl group and a double bond in the butenoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid can be achieved through several methods. One common approach involves the dehydration of alcohols in the presence of strong acids like sulfuric or phosphoric acid at high temperatures . Another method includes the esterification of carboxylic acids with alcohols in the presence of an acid catalyst such as concentrated sulfuric acid .
Industrial Production Methods
Industrial production of (E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions include various derivatives such as ketones, aldehydes, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules
Wirkmechanismus
The mechanism of action of (E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its effects are mediated through pathways involving oxidative stress and free radical scavenging .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3-Trimethyl-4-phenyl-butanoic acid
- 2,2,3-Trimethyl-4-phenyl-but-2-enoic acid
- 2,2,3-Trimethyl-4-phenyl-but-3-enoic ester
Uniqueness
(E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs.
Eigenschaften
CAS-Nummer |
55078-29-0 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
(E)-2,2,3-trimethyl-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C13H16O2/c1-10(13(2,3)12(14)15)9-11-7-5-4-6-8-11/h4-9H,1-3H3,(H,14,15)/b10-9+ |
InChI-Schlüssel |
GAPDJIOVEVVKED-MDZDMXLPSA-N |
Isomerische SMILES |
C/C(=C\C1=CC=CC=C1)/C(C)(C)C(=O)O |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)C(C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


